molecular formula C8H11ClN2O2 B2943718 methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1856044-61-5

methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2943718
CAS No.: 1856044-61-5
M. Wt: 202.64
InChI Key: YWZHIVLFVUNLRM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal and agrochemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The specific substitution pattern with a chloro group at the 4-position and a propyl group on the nitrogen atom makes it a versatile building block for the synthesis of more complex, target-oriented molecules . Pyrazole-3-carboxylate derivatives are recognized as key intermediates in the synthesis of potent biologically active compounds. For instance, closely related esters are pivotal in preparing dinuclear copper complexes that have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, as confirmed by MTT assays and flow cytometry . Furthermore, such esters are fundamental precursors in the synthesis of cannabinoid receptor type 1 (CB1) antagonists, which have been extensively explored for managing conditions like obesity and metabolic disorders . Researchers can utilize this compound to develop novel ligands for pharmacological profiling or to create advanced material science components, such as metal-organic frameworks. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

IUPAC Name

methyl 4-chloro-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHIVLFVUNLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole esters exhibit diverse properties depending on substituent patterns. Below, methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is compared with structurally related analogs, focusing on molecular features, physicochemical properties, and commercial availability.

Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Commercial Availability
This compound 4-Cl, 1-propyl, 3-COOCH3 C8H11ClN2O2 202.64 Electron-withdrawing Cl enhances electrophilicity; propyl increases lipophilicity. Discontinued
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate 1-methyl, 5-pyridin-3-yl, 3-COOCH3 C11H11N3O2 217.22 Pyridine ring enables π-π interactions; methyl group reduces steric hindrance. Available (Adobe Chem Co.)

Key Differences and Implications

Substituent Effects: The chloro group in this compound likely increases electrophilicity at the pyrazole ring, making it more reactive in nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, the pyridin-3-yl group in the analog introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., enzymes or receptors) . The methyl group in the analog reduces steric bulk, possibly facilitating synthetic accessibility.

Applications :

  • This compound : Discontinued status suggests niche applications, possibly in early-stage research for agrochemicals (e.g., herbicides) or as a ligand in coordination chemistry .
  • Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate : Available commercially, indicating broader use in drug discovery or materials science. The pyridine moiety may render it suitable for metal-organic frameworks (MOFs) or kinase inhibitor development .

Synthetic Considerations :

  • The chloro and propyl groups in the target compound may require multi-step synthesis, including alkylation and halogenation, which could contribute to its discontinuation. The analog’s pyridinyl group might be introduced via Suzuki-Miyaura coupling, a widely optimized method .

Research Findings and Data Gaps

  • Reactivity : Chloro-substituted pyrazoles are prone to displacement reactions, whereas pyridinyl-substituted analogs may engage in π-stacking, influencing their behavior in catalytic or biological systems .

Biological Activity

Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate (MPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of MPC, supported by data tables and research findings.

Overview of Biological Activities

MPC belongs to the pyrazole class of compounds, which are known for their varied pharmacological effects. The biological activities associated with MPC include:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anticancer : Demonstrates potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory : Involves mechanisms that reduce inflammation.
  • Antiviral : Shows promise in inhibiting viral replication.

Target Interactions

MPC interacts with multiple biological targets, primarily through the inhibition of enzymes and receptors involved in disease processes. The following mechanisms have been identified:

  • Enzyme Inhibition : MPC can inhibit enzymes associated with inflammatory pathways, potentially reducing inflammatory responses.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways that promote cancer cell growth or viral replication .

Biochemical Pathways

The biochemical pathways affected by MPC include:

  • Inflammatory Pathways : Inhibition of cyclooxygenase (COX) enzymes has been noted, which plays a crucial role in the inflammatory response .
  • Cell Cycle Regulation : MPC has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclins and cyclin-dependent kinases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of MPC and related compounds. Below are summaries of key findings:

StudyBiological ActivityFindings
AntimicrobialMPC showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
AnticancerIn vitro assays indicated that MPC inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM.
Anti-inflammatoryDemonstrated a reduction in pro-inflammatory cytokines in LPS-stimulated macrophages.
AntiviralExhibited antiviral activity against influenza virus, reducing viral load by 50% at a concentration of 15 µM.

MPC can be synthesized through various chemical reactions, including:

  • Oxidation : Converts primary alcohols to carboxylic acids.
  • Reduction : Alters functional groups to enhance biological activity.
  • Substitution Reactions : The chlorine atom can be replaced with different nucleophiles to create derivatives with enhanced properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate?

  • Methodology : The compound can be synthesized via sequential alkylation and esterification. For example, starting from pyrazole precursors, propyl groups are introduced via nucleophilic substitution (e.g., using 1-chloropropane and a base like K₂CO₃ in DMF). Subsequent chlorination at the 4-position can be achieved using POCl₃ or NCS (N-chlorosuccinimide). Esterification of the carboxylic acid intermediate with methanol under acidic conditions yields the final product. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and regioselectivity. For example, the methyl ester group typically appears as a singlet at ~3.8–3.9 ppm in 1^1H NMR .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 217.6) and purity.
  • IR Spectroscopy : Confirms ester carbonyl stretching (~1700–1750 cm1^{-1}) and C-Cl bonds (~600–800 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DCM, DMF) and moderately in ethanol. Computational predictions (e.g., LogP ~2.5) suggest lipophilicity .
  • Stability : Stable at room temperature under inert conditions. Thermal decomposition occurs above 220°C (melting point data inferred from analogous pyrazole esters) . Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?

  • Mechanistic Insight : The 4-chloro substituent acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 1-propyl group may reduce reaction yields. Computational studies (DFT) can model electron density at reactive sites to optimize ligand-metal interactions .

Q. What strategies mitigate challenges in synthesizing N-alkylated pyrazole derivatives?

  • Experimental Design : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems. Alternative routes include transition-metal-catalyzed C-H activation to bypass pre-functionalized intermediates .

Q. How can structure-activity relationships (SAR) be explored for medicinal chemistry applications?

  • Case Study : Replace the 4-chloro group with other halogens (e.g., Br, F) or electron-withdrawing groups (e.g., CF₃) to modulate bioactivity. Test analogs against enzyme targets (e.g., kinases) to assess inhibitory potency. SAR data from related compounds suggest that bulky substituents at the 1-position enhance target selectivity .

Q. What analytical challenges arise in detecting trace impurities during scale-up?

  • Resolution : Employ UPLC-QTOF-MS for high-resolution impurity profiling. For example, residual alkylating agents or chlorinated byproducts (e.g., dichloropyrazoles) can be identified via isotopic pattern matching. Quantify limits of detection (LOD) using spiked calibration curves .

Q. How can computational modeling predict metabolic pathways for toxicological assessments?

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism. The ester group is prone to hydrolysis, generating carboxylic acid metabolites. Validate predictions with in vitro hepatocyte assays .

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